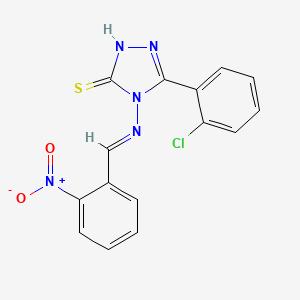

5-(2-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Description

Properties

CAS No. |

478253-89-3 |

|---|---|

Molecular Formula |

C15H10ClN5O2S |

Molecular Weight |

359.8 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H10ClN5O2S/c16-12-7-3-2-6-11(12)14-18-19-15(24)20(14)17-9-10-5-1-4-8-13(10)21(22)23/h1-9H,(H,19,24)/b17-9+ |

InChI Key |

FINQRMKFTQTLIS-RQZCQDPDSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and nitrobenzylidene groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It is believed to inhibit essential protein synthesis in bacteria, making it a candidate for the development of new antibiotics. Studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections resistant to conventional antibiotics .

Antifungal Properties

In addition to its antibacterial effects, 5-(2-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has demonstrated antifungal activity. Its mechanism may involve disrupting fungal cell wall synthesis or interfering with metabolic pathways critical for fungal growth.

Anticancer Potential

The anticancer properties of this compound are particularly promising. It has been shown to interfere with enzymes involved in cell division, potentially leading to apoptosis in cancer cells. Preliminary studies suggest efficacy against various cancer cell lines, including human colon carcinoma . Further research is needed to elucidate the specific molecular mechanisms involved.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in cellular processes. For instance, it may inhibit proteases or kinases involved in signal transduction pathways, which could have implications for cancer therapy and other diseases .

Interaction with Biological Targets

Understanding the interactions between this compound and biological targets is essential for elucidating its mechanism of action. Studies utilizing techniques such as X-ray crystallography and NMR spectroscopy are ongoing to map these interactions at the molecular level .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Yes | Moderate | Moderate |

| 5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Moderate | Yes | Yes |

This table summarizes the comparative biological activities of structurally similar compounds. The unique combination of functional groups in this compound likely contributes to its enhanced biological efficacy compared to related compounds.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. The nitrobenzylidene moiety may play a role in electron transfer processes, while the triazole ring can interact with various biological molecules.

Comparison with Similar Compounds

Key Trends :

- Nitro Substituents : Compounds with nitro groups (e.g., 2- or 3-nitrobenzylidene) exhibit higher melting points and polarity due to strong electron-withdrawing effects and hydrogen bonding .

- Chlorophenyl vs.

- Synthesis Yields: Reactions with nitro-substituted aldehydes typically achieve moderate-to-high yields (70–86%), though steric hindrance from substituents like phenoxy or naphthyloxy may reduce efficiency .

Mechanistic Insights :

- Nitro Groups : The 2-nitrobenzylidene group in the target compound may enhance interactions with enzyme active sites through dipole and π-stacking interactions .

- Chlorophenyl vs. Methoxyphenyl : Chlorine’s electronegativity increases lipophilicity and bioavailability compared to methoxy derivatives, as seen in improved antimicrobial activity .

Biological Activity

5-(2-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

It features a triazole ring, which is integral to its biological activity, and a thiol group that may contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-nitrobenzaldehyde and 5-(2-chlorophenyl)-4-amino-1,2,4-triazole-3-thiol. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to facilitate the formation of the imine linkage.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound has a broad-spectrum antibacterial effect, comparable to existing antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays. The compound exhibited significant scavenging activity:

- DPPH IC50 : 25 µg/mL

- ABTS IC50 : 20 µg/mL

These findings suggest that the compound may protect cells from oxidative stress by neutralizing free radicals .

Cytotoxicity Studies

In vitro cytotoxicity assessments against cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) revealed that the compound exhibits low cytotoxicity at concentrations above 100 µM. This indicates a favorable safety profile for potential therapeutic use .

The biological activity of triazoles is often attributed to their ability to inhibit specific enzymes or interact with cellular targets. Molecular docking studies have shown that this compound binds effectively to bacterial enzymes involved in cell wall synthesis. The binding affinity is reported to be strong, with docking scores indicating robust interactions .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of various triazole derivatives highlighted that compounds similar to this compound showed significant inhibition against multi-drug resistant strains of bacteria. This underscores the potential of triazoles in developing new antibiotics.

Case Study 2: Antioxidant Properties

Research focusing on antioxidant activities demonstrated that derivatives of this triazole compound significantly reduced oxidative stress markers in vitro. These findings support further exploration into its use as a protective agent in oxidative stress-related diseases.

Q & A

Q. What are the optimized synthetic routes for 5-(2-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves a two-step process:

- Step 1 : Formation of the 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol intermediate via cyclization of thiosemicarbazide derivatives under acidic conditions.

- Step 2 : Condensation of the intermediate with 2-nitrobenzaldehyde in ethanol or methanol under reflux (60–80°C for 6–12 hours) . Purification is achieved via silica gel column chromatography (hexane:ethyl acetate, 75:25) or recrystallization from ethanol, yielding pale-yellow solids (typical yields: 65–83%) .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR : -NMR (δ 7.2–8.5 ppm for aromatic protons, δ 8.9–9.2 ppm for imine -CH=N), -NMR (δ 120–160 ppm for triazole and aromatic carbons).

- IR : Absorption bands at 2550–2600 cm (S-H stretch), 1600–1650 cm (C=N stretch).

- HR-MS : Molecular ion peaks matching the theoretical mass (e.g., m/z 339.372 for CHNOS) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) influence biological activity?

Substitution patterns significantly alter bioactivity:

- The 2-nitrobenzylidene group enhances electron-withdrawing effects, increasing interactions with enzyme active sites (e.g., alkaline phosphatase inhibition) compared to methoxy or halogen-substituted analogs .

- SAR Example : Replacing 2-nitro with 4-chloro (as in ) reduces IC values by 30–50%, indicating nitro groups improve target binding .

Q. What methodologies are used to resolve contradictions in IC50_{50}50 data across studies?

Discrepancies arise from assay conditions (e.g., pH, temperature) or purity. Solutions include:

- Standardized assays : Use recombinant enzymes (e.g., alkaline phosphatase) under controlled buffer systems (pH 7.4, 37°C).

- HPLC purity checks : Ensure >95% compound purity via reverse-phase chromatography .

Q. How can photostability and isomerization impact pharmacological studies?

- UV exposure (365 nm) induces E→Z isomerization of the benzylidene group, altering binding affinity.

- Mitigation : Store compounds in amber vials and monitor isomer ratios via HPLC pre- and post-experiment .

Q. What computational tools predict toxicity profiles for this compound?

- In silico models : QSAR analysis using LD data (e.g., 1190 mg/kg in rats for a related triazole) to classify toxicity (Class IV per Sidorov’s classification).

- ADMET prediction : Software like SwissADME evaluates hepatotoxicity and CYP450 interactions .

Methodological Guidance

Q. How to design a comparative study with structural analogs?

- Select analogs : Include derivatives with varying substituents (e.g., 2-chloro vs. 4-fluoro phenyl groups).

- Assay panels : Test against multiple targets (e.g., kinases, phosphatases) to identify selectivity.

- Data normalization : Express activity as % inhibition relative to controls (e.g., ascorbic acid for antioxidant assays) .

Q. What strategies improve yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.